molecular formula C15H14O3 B1683895 beta-Lapachone CAS No. 4707-32-8

beta-Lapachone

Cat. No.: B1683895
CAS No.: 4707-32-8
M. Wt: 242.27 g/mol
InChI Key: QZPQTZZNNJUOLS-UHFFFAOYSA-N
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Description

Lapachone is a natural naphthoquinone compound derived from the bark of the lapacho tree (Tabebuia avellanedae), which is native to South America. This compound has garnered significant attention due to its diverse pharmacological activities, including antitumor, antibacterial, and antiparasitic properties .

Mechanism of Action

Target of Action

Beta-Lapachone (β-Lapachone) primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is overexpressed in most solid cancers, making it a promising target for tumor selective killing .

Mode of Action

This compound, an o-naphthoquinone, induces a novel caspase- and p53-independent apoptotic pathway dependent on NQO1 . NQO1 reduces this compound to an unstable hydroquinone that rapidly undergoes a two-step oxidation back to the parent compound, perpetuating a futile redox cycle .

Biochemical Pathways

This compound modulates cellular NAD+/NADH ratio, which has been associated with aging and anti-aging mechanisms of calorie restriction . It also induces immunogenic cell death in the tumor microenvironment (TME) and synergizes with anti-PD-L1 immunotherapy .

Pharmacokinetics

Its low oral bioavailability is mainly due to its extensive first-pass metabolic degradation as well as its low aqueous solubility and slow dissolution rate on intestinal lumen . New formulations and strategies have been developed to increase the solubility and to improve pharmacokinetics parameters for both oral and parenteral administration .

Result of Action

This compound exhibits significant antitumor effects on NQO1+ human solid cancer cell lines . It also induces DNA damage and nuclear abnormalities, such as nucleoplasmic bridges and nuclear buds . It also causes harmful effects in these cells, suggesting that the use of this compound in treating cancer should be carried out with caution .

Action Environment

The tumor microenvironment (TME) plays a significant role in the action of this compound . The compound promotes tumor-associated neutrophils (TANs) polarized towards an anti-tumor (N1) phenotype . Depletion of neutrophils by co-addition of anti-Ly6G antibody abolished this compound-induced anti-tumor efficacy in immune competent mice . Furthermore, TLR/MyD88 signaling deficiency decreased this compound induced neutrophil tumor infiltration .

Biochemical Analysis

Biochemical Properties

Beta-Lapachone plays a crucial role in biochemical reactions, particularly in cancer cells. It is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors . Upon activation, this compound generates reactive oxygen species (ROS) and induces DNA damage, leading to cell death. It interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, this compound has been shown to interact with tumor-associated neutrophils, promoting their polarization towards an anti-tumor phenotype .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces cell death through the generation of reactive oxygen species and DNA damage . It also influences cell signaling pathways, such as the TLR/MyD88 signaling pathway, which is involved in immune responses . Additionally, this compound affects gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . It also impacts cellular metabolism by disrupting the redox balance and inducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by NAD(P)H:quinone oxidoreductase 1, leading to the generation of reactive oxygen species and subsequent DNA damage . This damage triggers a cascade of events, including the activation of cell death pathways and the modulation of gene expression. This compound also interacts with various biomolecules, such as tumor-associated neutrophils, to enhance its antitumor effects . Additionally, it inhibits certain enzymes and activates others, further contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as light and temperature . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged DNA damage and persistent oxidative stress . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antitumor activity without causing severe toxicity . At higher doses, this compound can induce toxic effects, including liver damage and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . These findings underscore the importance of optimizing dosage regimens for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NAD(P)H:quinone oxidoreductase 1 . This interaction leads to the generation of reactive oxygen species and subsequent oxidative stress . This compound also affects metabolic flux by disrupting the redox balance and altering the levels of various metabolites . Additionally, it interacts with cofactors such as NADH and NADPH, further influencing its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters . It accumulates in certain cellular compartments, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and induces oxidative stress . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its ability to induce DNA damage and cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lapachone can be synthesized through various methods. One common approach involves the cyclization of lapachol, another naphthoquinone, under acidic conditions. The reaction typically uses sulfuric acid as a catalyst and proceeds at elevated temperatures .

Industrial Production Methods

In industrial settings, lapachone is often produced using solid dispersion techniques to enhance its solubility and bioavailability. For instance, spray drying with polyethylene glycol (PEG 6000) and polyvinylpyrrolidone (PVP K30) has been shown to significantly increase the dissolution rate of lapachone .

Chemical Reactions Analysis

Types of Reactions

Lapachone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction is typically catalyzed by NQO1 in the presence of NAD(P)H.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPQTZZNNJUOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197019
Record name beta-Lapachone
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-32-8
Record name β-Lapachone
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Record name beta-Lapachone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lapachone
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Record name 4707-32-8
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Record name beta-Lapachone
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Record name LAPACHONE
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Synthesis routes and methods I

Procedure details

The method according to claim 14, wherein the lapachol is reacted with sulfuric acid to provide β-lapachone.
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Synthesis routes and methods II

Procedure details

Into a 1,000 ml beaker containing sulfuric acid (300 ml), lapachol (30 g, 0.124 mol) was added in portions slowly over 5 minutes at room temperature while stirring vigorously. After addition, the dark mixture was stirred for an additional 30 min and then poured into ice water (800 g) with manual stirring in a 2,000 ml beaker. The mixture was transferred into a 2,000 ml separatory funnel and extracted twice with toluene (600 ml and 400 ml). The toluene phases were pooled and washed successively with 1% aqueous sodium chloride (800 ml), 1% aqueous sodium bicarbonate (400 ml) and 1% aqueous sodium chloride (800 ml), and then dried with sodium sulfate (50 g). After filtration, the filtrate was evaporated to dryness by Rotovap and then ethanol (300 ml) was added for co-evaporation to completely remove residual toluene. The residue was dissolved in 75% ethanol or absolute ethanol, preferably absolute ethanol (ethanol/water, 3:1, 300 ml) with heating in an 80° C. water bath, then was filtered and cooled to 4° C. slowly. Pure β-lapachone was isolated by filtration, then washed with cold 75% ethanol (4° C., 100 ml), dried under vacuum, packed under Argon atmosphere and stored at −20° C. in the dark.
[Compound]
Name
ice water
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800 g
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300 mL
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Synthesis routes and methods III

Procedure details

17.4 g (0.10M) of 2-hydroxy-1,4-naphthoquinone was dissolved in 120 ml of DMSO, and 0.88 g (0.11M) of LiH was gradually added thereto. Here, this should be done with care because hydrogen evolves. The reaction solution was stirred, and after confirming no further production of hydrogen, was additionally stirred for another 30 min. Then, 14.8 g (0.11M) of methallyl bromide (1-bromo-2-methylpropene) and 3.35 g (0.025M) of LiI were gradually added thereto. The reaction solution was heated to 45° C. and then stirred vigorously for 12 hours at that temperature. The reaction solution was cooled below 10° C., and 80 g of ice was first added and 250 ml of water was then added. Thereafter, 25 ml of concentrated HCl was gradually added to maintain the resulting solution at an acidic pH>1.200 ml of CH2Cl2 was added to the reaction mixture which was then shaken vigorously to separate two layers. The aqueous layer was extracted once again with addition of 70 ml of CH2Cl2 and was combined with the previously extracted organic layer. Two materials were confirmed to be formed newly by TLC and were subsequently used without any particular separation process. The organic layer was concentrated by distillation under reduced pressure, dissolved again in xylene and then refluxed for 8 hours. In this process, two materials on TLC were combined into one, thereby obtaining a relatively pure Lapachol derivative. The thus-obtained Lapachol derivative was mixed with 80 ml of sulfuric acid and stirred vigorously at room temperature for 10 min, and 200 g of ice was added thereto to complete the reaction. 80 ml of CH2Cl2 was added to the reaction materials which were then shaken vigorously. Thereafter, a CH2Cl2 layer was separated and washed with 5% NaHCO3. An aqueous layer was extracted once again using 50 ml of CH2Cl2, washed with 5% NaHCO3 and combined with the previously extracted organic layer. The organic layer was dried over MgSO4 and concentrated to give impure β-Lapachone derivative (Compound 4). The thus-obtained β-Lapachone derivative was recrystallized from isopropanol, thereby obtaining 12.21 g of pure Compound 4.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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